Diphosphoric acid, P,P'-ditridecyl ester
Description
Diphosphoric acid, P,P'-ditridecyl ester (CAS: Not explicitly provided in evidence), also known as ditridecyl pyrophosphate, is a dialkyl ester of diphosphoric acid (H₄P₂O₇) with two tridecyl (C₁₃H₂₇) chains attached to the phosphorus atoms. This compound belongs to the class of organophosphorus esters, which are characterized by their P–O–C linkages. The long hydrophobic tridecyl chains confer unique solubility and interfacial properties, making it suitable for applications such as lubricant additives, surfactants, or flame retardants .
The synthesis of dialkyl diphosphoric esters typically involves the reaction of phosphorus oxychloride (POCl₃) with alcohols under controlled conditions, followed by hydrolysis and purification steps. For example, hypodiphosphoric acid tetraalkyl esters (analogous structures) are synthesized via P–P bond formation between phosphorus precursors and alkyl alcohols .
Properties
CAS No. |
70714-99-7 |
|---|---|
Molecular Formula |
C26H56O7P2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[hydroxy(tridecoxy)phosphoryl] tridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H56O7P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-34(27,28)33-35(29,30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
BFRSLHVLLJWJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-ditridecyl ester can be synthesized through the esterification of diphosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diphosphoric acid, P,P’-ditridecyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, P,P’-ditridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce diphosphoric acid and tridecyl alcohol.
Oxidation: The ester can be oxidized to form corresponding phosphates.
Substitution: The ester can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and tridecyl alcohol.
Oxidation: Corresponding phosphates.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Diphosphoric acid, P,P’-ditridecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of diphosphoric acid, P,P’-ditridecyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The ester can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Comparison with Similar Compounds
Structural and Functional Group Variations
Diphosphoric acid esters vary in alkyl chain length, symmetry, and substitution patterns. Key comparisons include:
Key Observations :
- Chain Length and Solubility: Longer alkyl chains (e.g., tridecyl or tetradecyl) enhance hydrophobicity, reducing water solubility but improving compatibility with nonpolar matrices like plastics or oils. Shorter chains (e.g., ethyl or methyl) increase polarity and aqueous reactivity .
- Thermal Stability : Ditridecyl derivatives exhibit higher thermal stability (>200°C) compared to branched esters like dimethylallyl pyrophosphate, which decompose at lower temperatures due to steric strain .
- Reactivity : Esters with P–O–P linkages (e.g., pyrophosphates) are more prone to hydrolysis than phosphites (P–O–C–O–P), which are susceptible to oxidation .
Spectroscopic and Analytical Data
- 31P-NMR: Pyrophosphates exhibit distinct shifts depending on substitution. For example, monoethyl phosphate shows δP = 0.205 ppm, while diphosphoric acid ethyl ester appears at δP = -11.514 ppm .
- FTIR : P–O–C stretching vibrations occur near 805 cm⁻¹, while P=O bonds absorb at 1223 cm⁻¹ .
Q & A
Q. What are the established synthetic routes for P,P'-ditridecyl diphosphate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of diphosphoric acid with tridecyl alcohol under anhydrous conditions. A two-step approach is recommended:
Activation of phosphoric acid : Use phosphoryl chloride (POCl₃) to generate reactive intermediates.
Esterification : React with tridecyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., excess alcohol) to drive esterification. Purify via column chromatography using silica gel and a non-polar solvent system .
Q. Which spectroscopic techniques are most effective for characterizing P,P'-ditridecyl diphosphate?
- Methodological Answer :
- 31P NMR : Identifies phosphate ester linkages and confirms purity. A singlet near 0 ppm indicates symmetrical substitution .
- FTIR : Look for P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected ~600–650 g/mol) and detect fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for similar esters ).
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) using ¹H NMR to track ester bond cleavage. Store in anhydrous environments with desiccants .
Advanced Research Questions
Q. How can contradictory literature data on the compound’s solubility in non-polar solvents be resolved?
- Methodological Answer : Contradictions often arise from trace moisture or impurities. To resolve:
Standardize Solvent Preparation : Dry solvents over molecular sieves.
Quantitative Analysis : Use UV-Vis spectroscopy with a hydrophobic dye (e.g., Nile Red) to measure partitioning coefficients .
Comparative Studies : Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. What mechanistic insights explain the compound’s role as a lipid bilayer modifier?
- Methodological Answer :
- Membrane Fluidity Studies : Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify changes in bilayer rigidity .
- Molecular Dynamics Simulations : Model interactions between tridecyl chains and phospholipid tails to predict insertion energetics .
- Controlled Experiments : Compare with shorter-chain analogs (e.g., dihexyl esters) to isolate chain-length effects .
Q. How can catalytic applications of P,P'-ditridecyl diphosphate in enzyme-free phosphorylation be validated?
- Methodological Answer :
- Kinetic Assays : Monitor phosphate transfer using radiolabeled ³²P and HPLC to separate products .
- Substrate Scope Screening : Test nucleophiles (e.g., alcohols, amines) under varying temperatures and solvent polarities.
- Control Experiments : Rule out non-catalytic pathways by omitting the ester or using hydrolytically stable analogs .
Safety and Handling
Q. What are the critical safety protocols for handling P,P'-ditridecyl diphosphate in hydrolysis studies?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods when heating the compound to avoid inhalation of decomposition products (e.g., phosphoric acid vapors) .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
